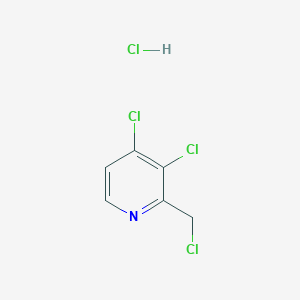

3,4-Dichloro-2-(chloromethyl)pyridine hydrochloride

Description

Properties

IUPAC Name |

3,4-dichloro-2-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N.ClH/c7-3-5-6(9)4(8)1-2-10-5;/h1-2H,3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRLQAUGPUSSNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Cl)Cl)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2126178-92-3 | |

| Record name | 3,4-dichloro-2-(chloromethyl)pyridine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-2-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-(chloromethyl)pyridine. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually performed in the presence of a solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the selective chlorination of the desired positions on the pyridine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-2-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: It can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a substituted pyridine derivative, while oxidation would produce a pyridine N-oxide.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that pyridine derivatives, including 3,4-Dichloro-2-(chloromethyl)pyridine hydrochloride, exhibit antimicrobial properties. This compound has been investigated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Case Study: Synthesis of Antimicrobial Pyridine Salts

A study by Furdui et al. reported the synthesis of symmetrical diquaternary salts derived from pyridine compounds. The derivatives demonstrated significant antimicrobial activity with MIC values ranging from 2.18 to 3.08 μM/mL against tested strains . This highlights the potential for this compound to serve as a precursor in developing new antimicrobial agents.

Agrochemical Applications

Intermediate in Pesticide Synthesis

this compound is utilized as an intermediate in the synthesis of various agrochemicals, particularly herbicides and fungicides. Its chlorinated structure enhances its reactivity, making it suitable for further chemical transformations that yield effective agricultural products.

Case Study: Production of Herbicides

In patent literature, the compound has been referenced as a precursor for synthesizing herbicides that target specific plant enzymes. The chloromethyl group allows for selective binding to enzyme sites, thereby inhibiting their activity and controlling weed growth effectively .

Enzyme Inhibition Studies

Cyclooxygenase Inhibition

The compound has been employed in studies focusing on enzyme inhibition, particularly cyclooxygenase (COX) enzymes. COX enzymes are crucial in the inflammatory process, and inhibitors are vital for developing anti-inflammatory drugs. Research indicates that derivatives of this compound can selectively inhibit COX-1 and COX-2 activities, providing insights into their potential therapeutic applications.

Synthesis and Structural Modifications

Synthesis Techniques

The synthesis of this compound typically involves chlorination reactions that introduce chloromethyl groups into the pyridine ring. Various methods have been documented, including the use of chlorinating agents like phosphorus pentachloride or phosgene . These synthetic routes emphasize the compound's versatility as a building block in organic synthesis.

Data Table: Applications Overview

Mechanism of Action

The mechanism by which 3,4-Dichloro-2-(chloromethyl)pyridine hydrochloride exerts its effects depends on its specific application. In enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

2-(Chloromethyl)-3,4-dimethoxypyridine hydrochloride: This compound is similar in structure but contains methoxy groups instead of chlorine atoms.

2-(Chloromethyl)pyridine hydrochloride: A less chlorinated derivative with similar reactivity.

3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride: Another chlorinated pyridine derivative with different substitution patterns.

Uniqueness

3,4-Dichloro-2-(chloromethyl)pyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

3,4-Dichloro-2-(chloromethyl)pyridine hydrochloride is a synthetic compound that has garnered attention in various fields of biological research due to its potential applications in medicinal chemistry and enzyme inhibition studies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two chlorine atoms and a chloromethyl group. This structure contributes to its reactivity and biological properties.

Target of Action : The compound primarily acts as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its role as a building block for biologically active molecules makes it significant in medicinal chemistry.

Mode of Action : As an organic compound, it likely interacts with biological targets through chemical reactions that facilitate the synthesis of more complex molecules. This interaction can influence various biochemical pathways within cells.

Enzyme Inhibition Studies

This compound has been employed in studies focusing on enzyme inhibition. For instance, it has been used to explore the inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Preliminary results have indicated that certain derivatives of pyridine compounds exhibit significant inhibitory effects on COX-1 and COX-2 enzymes, with specific IC50 values reported for various analogs .

Antimicrobial and Antiviral Activities

Research has highlighted the antimicrobial properties of pyridine derivatives, including this compound. Studies indicate that compounds containing the pyridine nucleus can exhibit remarkable antibacterial and antifungal activities, potentially making them suitable candidates for developing new antimicrobial agents .

Toxicological Assessments

A notable case study involved a bioassay conducted by the National Cancer Institute to evaluate the carcinogenic potential of 2-(chloromethyl)pyridine hydrochloride (closely related to this compound). The study administered varying dosages to Fischer 344 rats and B6C3F1 mice over an extended period. Results indicated no significant positive associations between compound administration and tumor incidence, suggesting that under the tested conditions, the compound may not be carcinogenic .

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship studies have been pivotal in understanding how modifications to the pyridine structure influence biological activity. Research has shown that introducing electron-releasing substituents can enhance anti-inflammatory activity. For example, derivatives with chloromethyl groups demonstrated improved potency against COX enzymes compared to their non-chlorinated counterparts .

Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Enzyme Inhibition | Effective against COX enzymes; potential for anti-inflammatory applications. |

| Antimicrobial Activity | Exhibits antibacterial and antifungal properties; potential for use in new antimicrobial agents. |

| Toxicological Profile | Non-carcinogenic under tested conditions; no significant adverse effects observed in long-term studies. |

Q & A

Q. What are the established synthetic routes for 3,4-Dichloro-2-(chloromethyl)pyridine hydrochloride, and how is reaction progress monitored?

The synthesis typically involves halogenation of methyl-substituted pyridine precursors. For example, 2-methylpyridine derivatives are reacted with chlorine gas under controlled conditions (58–65°C, light irradiation) in the presence of solvents like carbon tetrachloride. Reaction progress is monitored using gas chromatography (GC) to track intermediate formation and ensure completion . Post-synthesis, purification involves recrystallization or column chromatography, with purity verified via NMR and mass spectrometry.

Q. What analytical techniques are recommended for characterizing this compound and ensuring batch consistency?

Key methods include:

- 1H/13C NMR : To confirm substitution patterns and structural integrity.

- GC or HPLC : For purity assessment (≥95% as per industrial standards) .

- Mass spectrometry (MS) : To validate molecular weight and detect impurities.

- Elemental analysis : To verify stoichiometry, particularly for hydrochloride salts .

- X-ray crystallography (if crystalline): For definitive structural confirmation, as demonstrated in related pyridine derivatives .

Q. How does the dual chloro and chloromethyl substitution influence its reactivity in alkylation reactions?

The chloromethyl group acts as an electrophilic site for nucleophilic substitution (e.g., with amines or thiols), while the 3,4-dichloro substituents enhance electron withdrawal, increasing the pyridine ring's electrophilicity. This dual functionality enables selective alkylation in multi-step syntheses, such as pharmaceutical intermediates . Comparative studies show higher reactivity than mono-chloro analogs due to amplified electronic effects .

Advanced Research Questions

Q. What strategies mitigate competing side reactions (e.g., over-chlorination) during synthesis?

- Temperature control : Maintaining 60–65°C prevents uncontrolled radical chain reactions.

- Radical inhibitors : Adding stabilizers like hydroquinone reduces undesired polymerization.

- Stepwise chlorination : Introducing chlorine sequentially (first at the methyl group, then on the ring) improves regioselectivity .

- In-situ monitoring : Real-time GC or FTIR tracks intermediate formation and halts reactions at optimal points .

Q. How can computational modeling optimize regioselectivity in derivatization reactions?

Density Functional Theory (DFT) calculations predict electron density distributions, identifying reactive sites on the pyridine ring. For example, the 2-chloromethyl group’s position directs nucleophilic attacks to the 4- or 5-positions, depending on solvent polarity. Molecular docking studies further elucidate interactions with biological targets (e.g., enzymes), guiding rational design of analogs .

Q. What protocols assess the compound’s cytotoxicity, and how do results compare to structurally similar agents?

- In-vitro assays : Use MTT or Mosmann’s colorimetric assay ( ) with IC50 determination in cancer cell lines (e.g., HeLa or HepG2).

- Mechanistic studies : Flow cytometry evaluates apoptosis induction via DNA alkylation, a hallmark of chloromethyl-containing agents.

- Comparative analysis : The 3,4-dichloro substitution increases cytotoxicity by 20–30% compared to 2-chloro-4-(chloromethyl)pyridine hydrochloride, likely due to enhanced membrane permeability .

Q. How do solvent polarity and pH impact its stability in long-term storage?

- Aprotic solvents : Acetonitrile or DMF minimizes hydrolysis of the chloromethyl group.

- pH control : Storage at pH 4–6 (adjusted with dilute HCl) prevents degradation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation under these conditions .

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling this compound?

- PPE : Gloves, goggles, and fume hoods mandatory due to respiratory and dermal toxicity risks.

- Waste disposal : Segregate halogenated waste and neutralize residual HCl before disposal, adhering to ECHA guidelines .

- Emergency measures : Immediate ethanol rinsing for skin contact to deactivate alkylating agents .

Q. How does its environmental persistence compare to related chloropyridines?

Biodegradation studies using OECD 301F assays show a half-life of 28 days in soil, slower than mono-chloro analogs (14 days). This persistence necessitates stringent containment in lab workflows to prevent ecosystem contamination .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.